7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
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Overview
Description
The compound “7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a benzodioxol group, a piperazine ring, and a triazolopyrimidine moiety . These structural features suggest that it might have interesting biological activities, as these groups are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups . The benzodioxol group is a fused ring system containing oxygen atoms, the piperazine ring is a six-membered ring containing nitrogen atoms, and the triazolopyrimidine moiety is a fused ring system containing multiple nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heteroatoms. For example, the nitrogen atoms in the piperazine ring and the triazolopyrimidine moiety could potentially act as nucleophiles in reactions . The benzodioxol group might also influence the compound’s reactivity due to the electron-donating properties of the oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could potentially result in the formation of hydrogen bonds, which could influence its solubility and stability . The exact properties would need to be determined experimentally.Scientific Research Applications
Adenosine Receptor Affinity and Selectivity
Compounds with structural similarities to "7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine" have been synthesized to target human adenosine A1 and A2A receptor subtypes, with a focus on enhancing affinity and selectivity profiles. These derivatives exhibit nanomolar affinities and selectivity for either the A1 or A2A receptor subtypes, which are critical in modulating various physiological processes including cardiac function, neurotransmission, and inflammation. The structural modifications on the core molecule have shown promising results in binding affinity and selectivity, indicating potential therapeutic applications in cardiovascular diseases, neurological disorders, and as anti-inflammatory agents (Squarcialupi et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds derived from "this compound" and related structures, aiming at potential anti-inflammatory and analgesic agents. These compounds have been evaluated for their biological activities, including COX-1/COX-2 inhibition, showcasing their potential as new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Drug Metabolism and Pharmacokinetics
The metabolism of compounds similar to "this compound" has been studied in the context of antineoplastic agents, particularly in chronic myelogenous leukemia (CML) patients. These studies aim to understand the metabolic pathways, including N-demethylation, N-oxidation, and hydroxylation processes. Identifying the main metabolites and their pathways is crucial for drug development, optimizing pharmacokinetics, and minimizing potential side effects (Gong et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is the dopamine D2 receptor (D2R) and it also displays antagonist property at hα1A-adrenoceptor (hα1A-AR) .
Mode of Action
This compound: acts as a dopamine agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and striatum of the brain, as well as the D2 and D3 receptors in the cortical and limbic pathways of the midbrain .
Biochemical Pathways
The activation of D2 and D3 receptors by This compound provides an effective dopamine effect . This leads to the stimulation of the cortical electrophysiology in a “dopaminergic” type during treatment, which has clinical implications for various functions caused by dopamine .
Pharmacokinetics
The compound is rapidly absorbed orally, with a Tmax of 1 hour . Its plasma protein binding rate is low, so the possibility of interaction with other drugs is minimal . The half-life (t1/2) is between 1.7 and 6.9 hours . The compound has two metabolites, one is a monohydroxy derivative and the other is a dihydroxy derivative . About 68% of the absorbed This compound is excreted from the kidneys in the form of metabolites, about 50% is cleared within 24 hours, and all is cleared within 48 hours . About 25% is excreted in bile . The compound can gradually release active ingredients, and the therapeutic effect can last for more than 24 hours .
Result of Action
The action of This compound results in improved memory and attention, as well as increased velocity of psychomotor reactions and lability of nervous processes . It has been shown to counteract age-related memory impairment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For peripheral circulation, the compound can increase femoral blood flow, a mechanism that may be due to inhibition of sympathetic nerve tension .
Properties
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-10-18-16)24-6-4-23(5-7-24)9-12-2-3-13-14(8-12)26-11-25-13/h2-3,8,10H,4-7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQTWBOOOQIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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